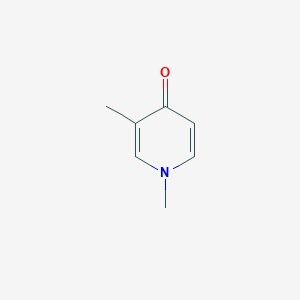

1,3-Dimethylpyridin-4-one

Übersicht

Beschreibung

1,3-Dimethylpyridin-4-one is a heterocyclic organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, where two methyl groups are attached to the first and third positions, and a ketone group is attached to the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethylpyridin-4-one can be synthesized through several methods. One common method involves the reaction of 3-hydroxy-1,2-dimethylpyridin-4-one with appropriate reagents under controlled conditions . Another method includes the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dimethylpyridin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Iron Chelation Therapy

Deferiprone is primarily used for treating iron overload conditions, such as thalassemia and sickle cell disease. It effectively binds ferric ions, facilitating their excretion from the body. Clinical studies have demonstrated its efficacy in reducing serum ferritin levels and preventing organ damage caused by excess iron accumulation.

- Clinical Efficacy : In a study involving patients with thalassemia major, deferiprone significantly reduced liver iron concentration compared to standard treatments .

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Ayton et al., 2020 | Patients with Alzheimer’s | 15 mg/kg twice daily | Significant reduction in brain iron levels |

| Devos et al., 2014 | Parkinson’s disease patients | 30 mg/kg daily | Slowed decline on the Unified Parkinson’s Disease Rating Scale |

Neurodegenerative Diseases

Recent research has explored deferiprone's potential in neurodegenerative diseases characterized by iron accumulation, such as Alzheimer's and Parkinson's disease. A Phase 2 trial indicated that deferiprone could lower brain iron levels in Alzheimer's patients, although some reports suggest it may accelerate cognitive decline .

- Case Study : The Deferiprone to Delay Dementia (3D) study reported mixed results regarding cognitive performance but confirmed significant reductions in brain iron levels .

Analytical Chemistry

Deferiprone's chelating properties have led to its use in analytical applications for detecting and quantifying metal ions in environmental samples. Its ability to form stable complexes with various metals makes it suitable for fluorescence sensing techniques.

- Fluorescence Sensing : Deferiprone can measure intracellular and extracellular iron pools, providing valuable data for environmental monitoring .

| Application | Method | Metal Ion Detected |

|---|---|---|

| Fluorescence Sensing | Measurement of pFe3+ values | Iron (Fe) |

| Time-resolved Luminescence Sensing | Detection of labile iron pools | Iron (Fe) |

Organic Synthesis

Deferiprone has been utilized as a catalyst in organic synthesis, particularly in the formation of indoles and tetrazoles through click chemistry. Its efficiency as a catalyst enhances reaction yields while minimizing environmental impact.

- Synthesis Methodology : New ionic liquids based on deferiprone have been developed to facilitate various chemical reactions under mild conditions .

| Reaction Type | Catalyst Used | Yield |

|---|---|---|

| Fischer Indole Synthesis | DMAP-based ionic liquid | 78-48% |

| Click Chemistry (Tetrazole Formation) | DMAP-IL | Good yields |

Wirkmechanismus

The mechanism of action of 1,3-Dimethylpyridin-4-one involves its ability to chelate metal ions, particularly iron. By binding to iron, it prevents the metal from participating in harmful oxidative reactions, thereby protecting cells from oxidative stress . This chelation process is crucial in its application as an iron chelator in medical treatments.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylpyridin-4-one: Similar in structure but with methyl groups at the third and fifth positions.

1,4-Dihydropyridine: A different class of compounds with notable pharmaceutical applications.

3,4-Dihydropyrimidin-2-one: Another heterocyclic compound with diverse biological activities.

Uniqueness

1,3-Dimethylpyridin-4-one is unique due to its specific substitution pattern and its ability to act as an effective iron chelator. This property distinguishes it from other similar compounds and makes it valuable in medical applications for treating iron overload disorders.

Biologische Aktivität

1,3-Dimethylpyridin-4-one (DMP) is a heterocyclic organic compound with the molecular formula C7H9NO. It is characterized by two methyl groups at the 1 and 3 positions of the pyridine ring and a ketone group at the 4 position. Its unique structure contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C7H9NO

- Molecular Weight : 135.15 g/mol

- IUPAC Name : this compound

DMP exhibits its biological effects primarily through its ability to chelate metal ions, particularly iron. This chelation prevents iron from participating in oxidative reactions that can lead to cellular damage, thus providing a protective effect against oxidative stress .

Antimicrobial Activity

DMP has demonstrated promising antimicrobial properties against various bacterial strains. In studies, it has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Anticancer Properties

Research indicates that DMP may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, including breast and liver cancer cells. The compound's mechanism in this context often involves the induction of apoptosis and cell cycle arrest .

Antioxidant Activity

DMP exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Various assays, including DPPH and ABTS radical scavenging tests, have been employed to assess its antioxidant capacity. DMP's ability to scavenge free radicals contributes to its protective effects against cellular damage .

Study on Anticancer Activity

A study published in Frontiers in Pharmacology evaluated the antiproliferative effects of DMP on several cancer cell lines. The results indicated that DMP significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting potent activity against specific cancer types .

Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of DMP against Staphylococcus aureus and Escherichia coli. The study found that DMP exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 3,5-Dimethylpyridin-4-one | Low | Moderate | Moderate |

| 1,4-Dihydropyridine | Low | High | Low |

Eigenschaften

IUPAC Name |

1,3-dimethylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-5-8(2)4-3-7(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCLMYVQINQGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.